Cas no 1881403-34-4 (benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate)

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate
- EN300-6941877
- 1881403-34-4
-
- インチ: 1S/C14H18N2O2/c1-3-16(10-12(2)9-15)14(17)18-11-13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3
- InChIKey: WUOVTYHIXRVLQD-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC)CC(C#N)C)=O
計算された属性
- せいみつぶんしりょう: 246.136827821g/mol
- どういたいしつりょう: 246.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 53.3Ų
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6941877-10.0g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 | |
Enamine | EN300-6941877-0.05g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
Enamine | EN300-6941877-1.0g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
Enamine | EN300-6941877-2.5g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
Enamine | EN300-6941877-5.0g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
Enamine | EN300-6941877-0.25g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
Enamine | EN300-6941877-0.5g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
Enamine | EN300-6941877-0.1g |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |
1881403-34-4 | 95.0% | 0.1g |
$553.0 | 2025-03-12 |
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamateに関する追加情報
Introduction to Benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate (CAS No. 1881403-34-4)
Benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate, a compound with the chemical formula C11H15NCNO2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a benzyl group, a cyano-substituted isobutyl group, and an ethylcarbamoyl moiety. The CAS number 1881403-34-4 provides a unique identifier for this chemical, ensuring precise classification and referencing in scientific literature and industrial applications.
The benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate structure exhibits potential pharmacological properties due to its complex functional groups. The benzyl group is often used in pharmaceuticals to enhance solubility and stability, while the cyano group can influence reactivity and metabolic pathways. The ethylcarbamoyl moiety contributes to the compound's ability to interact with biological targets, making it a valuable candidate for drug development.
In recent years, there has been growing interest in carbamate derivatives as they demonstrate a wide range of biological activities. Carbamates are known for their versatility in acting as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate is no exception and has been explored for its potential applications in medicinal chemistry.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors, to identify potential therapeutic benefits. For instance, studies have suggested that carbamate derivatives may have inhibitory effects on certain enzymes involved in inflammation and pain pathways. This has prompted further investigation into the benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate as a lead compound for drug discovery.
The synthesis of benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group at the 2-position of the isobutyl chain adds complexity to the synthesis but also enhances the compound's reactivity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve high yields and purity.
Recent advancements in computational chemistry have also played a crucial role in understanding the properties of benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate. Molecular modeling studies have helped researchers predict its binding affinity to biological targets and optimize its structure for improved efficacy. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of the compound's behavior.
In addition to its pharmaceutical applications, benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate has shown promise in agricultural research. Carbamate-based compounds are widely used as pesticides due to their ability to disrupt metabolic pathways in pests while minimizing harm to non-target organisms. The unique structure of this compound makes it a potential candidate for developing new-generation agrochemicals that are more effective and environmentally friendly.
The safety profile of benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on humans and animals. These studies have provided valuable insights into its potential risks and safe handling guidelines. As with any chemical compound, proper storage, handling, and disposal procedures must be followed to ensure safety.
The future prospects of benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate are promising, with ongoing research exploring its potential applications in various fields. The integration of innovative synthetic methodologies with cutting-edge computational techniques will likely lead to the development of more refined derivatives with enhanced properties. Furthermore, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications.
In conclusion, benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate (CAS No. 1881403-34-4) represents a significant advancement in chemical research with implications for both pharmaceuticals and agriculture. Its unique structural features and diverse biological activities make it a compelling subject for further investigation. As our understanding of this compound grows, so too will its potential contributions to improving human health and agricultural productivity.
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